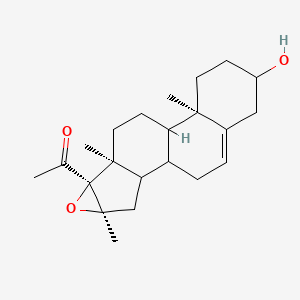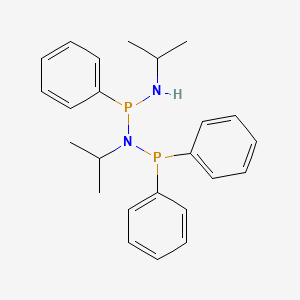
N-(Diphenylphosphino)-N,N'-bis(1-methylethyl)-P-phenylphosphonous diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Diphenylphosphino)-N,N’-bis(1-methylethyl)-P-phenylphosphonous diamide is a complex organophosphorus compound It is characterized by the presence of diphenylphosphino and phenylphosphonous diamide groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylphosphino)-N,N’-bis(1-methylethyl)-P-phenylphosphonous diamide typically involves the reaction of diphenylphosphine with appropriate amides under controlled conditions. One common method involves the use of base-catalyzed hydrophosphination, where diphenylphosphine reacts with an alkyne in the presence of a base such as potassium hexamethyldisilazane (KHMDS) to form the desired product . The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Diphenylphosphino)-N,N’-bis(1-methylethyl)-P-phenylphosphonous diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce different phosphine derivatives. Substitution reactions can lead to a variety of substituted phosphine compounds.
Applications De Recherche Scientifique
N-(Diphenylphosphino)-N,N’-bis(1-methylethyl)-P-phenylphosphonous diamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and enhance catalytic activity.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which N-(Diphenylphosphino)-N,N’-bis(1-methylethyl)-P-phenylphosphonous diamide exerts its effects involves its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, enhancing its reactivity and stability. The compound can also participate in redox reactions, influencing various molecular pathways and targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(diphenylphosphino)ethane: A similar compound used as a ligand in coordination chemistry.
1,1-Diphosphines: These compounds share similar structural features and are used in various catalytic applications.
Uniqueness
N-(Diphenylphosphino)-N,N’-bis(1-methylethyl)-P-phenylphosphonous diamide is unique due to its specific combination of diphenylphosphino and phenylphosphonous diamide groups, which confer distinct chemical properties. Its ability to form stable complexes with metals and participate in diverse chemical reactions makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C24H30N2P2 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
N-[[diphenylphosphanyl(propan-2-yl)amino]-phenylphosphanyl]propan-2-amine |
InChI |
InChI=1S/C24H30N2P2/c1-20(2)25-28(24-18-12-7-13-19-24)26(21(3)4)27(22-14-8-5-9-15-22)23-16-10-6-11-17-23/h5-21,25H,1-4H3 |
Clé InChI |
YTLJFGZETKDFBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NP(C1=CC=CC=C1)N(C(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2E)-3-chloroprop-2-en-1-yl]-1,4-dihydroquinazolin-4-one](/img/structure/B14783380.png)
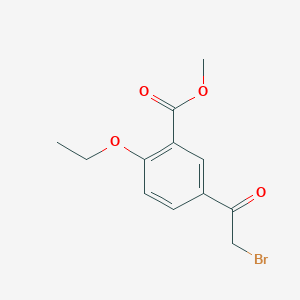
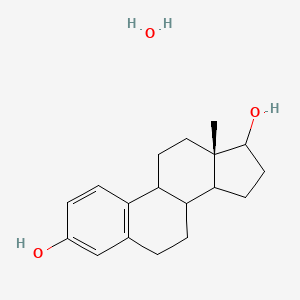
![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B14783401.png)
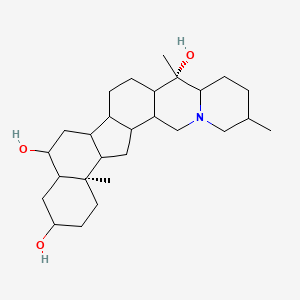

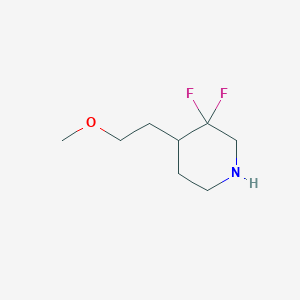
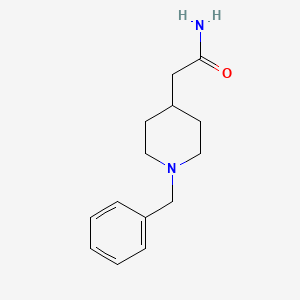
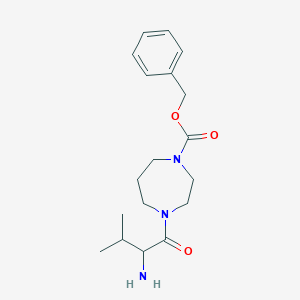
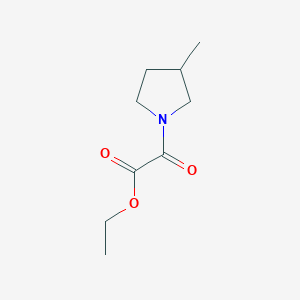
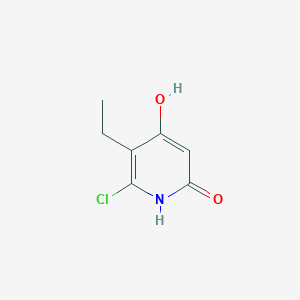
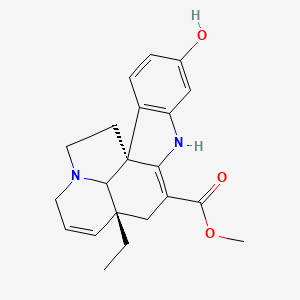
![Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate](/img/structure/B14783451.png)
